molecular formula C9H16O3 B8601448 5-(2,2-Dimethoxyethoxy)pent-1-yne CAS No. 832082-22-1

5-(2,2-Dimethoxyethoxy)pent-1-yne

Cat. No. B8601448
M. Wt: 172.22 g/mol
InChI Key: GPPYECNWOLTHMM-UHFFFAOYSA-N
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Patent
US08080565B2

Procedure details

Pent-4-yn-1-ol (4.5 mL, 48 mmol) was dissolved in anhydrous THF (50 mL). Sodium hydride (60% w/w in mineral oil, 1.95 g, 49 mmol) was added portionwise over a 10 min period. The resulting slurry was heated at 40° C. for 30 min. and then allowed to cool to room temperature. 2-Bromoacetaldehyde dimethylacetal (5.67 mL, 48 mmol) was added and the reaction mixture was heated at 40° C. for 18 h, and it was quenched with water (2 mL). The resulting solution was concentrated and then partitioned between dichloromethane (2×100 mL) and 1N HCl (100 mL). The organic phases were then removed and washed with saturated NaHCO3 solution (100 mL), and saturated brine (100 mL); and then dried over sodium sulfate, filtered and concentrated in vacuo. The resulting crude product (2.91 g) was then chromatographed using a silica gel column and eluting under 10 psi of nitrogen pressure with dichloromethane; 2% v/v methanol in dichloromethane; and then 4% v/v methanol in dichloromethane. The appropriate fractions were combined and concentrated to give the title intermediate (2.78 g, 16.1 mmol, 33.5% yield—contained 0.5 molar equivalents of dichloromethane). NOTE: Due to the volatility of this intermediate, this compound should not be dried on a high vacuum line.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step Two
Quantity
5.67 mL
Type
reactant
Reaction Step Three
Yield
33.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][C:4]#[CH:5].[H-].[Na+].[CH3:9][O:10][CH:11]([O:14][CH3:15])[CH2:12]Br>C1COCC1>[CH3:9][O:10][CH:11]([O:14][CH3:15])[CH2:12][O:6][CH2:1][CH2:2][CH2:3][C:4]#[CH:5] |f:1.2|

Inputs

Step One
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(CCC#C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.95 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
5.67 mL
Type
reactant
Smiles
COC(CBr)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 40° C. for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
it was quenched with water (2 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane (2×100 mL) and 1N HCl (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic phases were then removed
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution (100 mL), and saturated brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
and then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude product (2.91 g) was then chromatographed
WASH
Type
WASH
Details
eluting under 10 psi of nitrogen pressure with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(COCCCC#C)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.1 mmol
AMOUNT: MOLARITY
AMOUNT: MASS 2.78 g
YIELD: PERCENTYIELD 33.5%
YIELD: CALCULATEDPERCENTYIELD 33.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.